molecular formula C19H11NO2 B12812174 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-78-0

6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B12812174
CAS No.: 81721-78-0
M. Wt: 285.3 g/mol
InChI Key: UMRYKNVDLHXTAA-UHFFFAOYSA-N
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Description

6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an indenoisoquinoline core with a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions to form the indenoisoquinoline core.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (propyne) is coupled with a halogenated indenoisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Oxidation and Functionalization: The final step may involve oxidation and further functionalization to achieve the desired dione structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using continuous flow reactors for better control of reaction conditions and employing greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to diol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indenoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted indenoisoquinoline derivatives.

Scientific Research Applications

6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.

    Biological Research: It is used as a probe to study DNA interactions and enzyme inhibition mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with DNA and enzymes:

    DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.

    Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Camptothecin: Another topoisomerase inhibitor with a different core structure but similar mechanism of action.

Uniqueness

6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific propynyl substituent, which may confer distinct electronic properties and biological activities compared to other indenoisoquinoline derivatives.

Properties

CAS No.

81721-78-0

Molecular Formula

C19H11NO2

Molecular Weight

285.3 g/mol

IUPAC Name

6-prop-2-ynylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C19H11NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h1,3-10H,11H2

InChI Key

UMRYKNVDLHXTAA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42

Origin of Product

United States

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